BIBF 1202 - 894783-71-2

BIBF 1202

Catalog Number: EVT-262032
CAS Number: 894783-71-2
Molecular Formula: C30H31N5O4
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIBF 1202 is a key metabolite of Nintedanib, a triple angiokinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) [, , ]. BIBF 1202 itself exhibits inhibitory effects on human UDP-glucuronosyltransferase (UGT) enzymes []. In research settings, BIBF 1202 serves as a valuable tool for studying the metabolism and pharmacokinetic properties of Nintedanib [, ].

BIBF 1120

  • Compound Description: BIBF 1120 is an orally available triple angiokinase inhibitor. It acts on vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). []
  • Relevance: BIBF 1120 is the parent compound of BIBF 1202. BIBF 1202 is formed by the cleavage of the methyl ester group of BIBF 1120. This metabolic conversion is a major pathway for BIBF 1120 in the body. []

Nintedanib

  • Compound Description: Nintedanib is an oral, triple angiokinase inhibitor that targets VEGFR, PDGFR, and FGFR. It is used to treat idiopathic pulmonary fibrosis and certain types of lung cancer. []

BIBF 1053

  • Compound Description: BIBF 1053 is a metabolite of BIBF 1120. []
  • Relevance: BIBF 1053 is formed through oxidative N-demethylation of BIBF 1120. This pathway is considered a minor route of metabolism for BIBF 1120. Due to its structural relation to BIBF 1120, BIBF 1053 might share similarities with BIBF 1202. []

1-O-acylglucuronide of BIBF 1202

  • Compound Description: This compound is a phase II metabolite of BIBF 1202. []
  • Relevance: This metabolite is formed through glucuronidation of the free carboxyl group of BIBF 1202. It is a major metabolite of BIBF 1202, indicating the importance of glucuronidation in the metabolism of BIBF 1202. []

Dabrafenib

  • Compound Description: Dabrafenib is a kinase inhibitor used for treating certain cancers. []
  • Relevance: Dabrafenib, along with other kinase inhibitors (ibrutinib, nintedanib, and trametinib), has been studied in conjunction with BIBF 1202 for its potential to inhibit human UDP-glucuronosyltransferase (UGT) enzymes. [] This suggests a possible interaction or shared metabolic pathway involving these compounds.

Ibrutinib

  • Compound Description: Ibrutinib is a kinase inhibitor drug used for treating certain types of cancer. []
  • Relevance: Similar to Dabrafenib, Ibrutinib has been investigated alongside BIBF 1202 for potential inhibitory effects on human UGT enzymes. []

Trametinib

  • Compound Description: Trametinib is a kinase inhibitor medication used for treating specific types of cancer. []
  • Relevance: Like Dabrafenib and Ibrutinib, Trametinib has been researched in connection with BIBF 1202 to examine their combined potential for inhibiting human UGT enzymes. []
Source and Classification

BIBF 1202 is derived from the indolinone class of compounds and is synthesized from specific chemical precursors. Its development was aimed at targeting angiogenesis, a critical process in tumor growth and metastasis. The compound has been extensively studied for its pharmacological properties and clinical efficacy, leading to its approval for use in various therapeutic settings.

Synthesis Analysis

The synthesis of BIBF 1202 involves several key steps that ensure the production of a high-purity compound suitable for clinical use. The initial stages typically involve:

  1. Starting Materials: The synthesis begins with carefully selected starting materials that are justified based on their impurity profiles and structural complexity.
  2. Reactions: The synthesis includes reactions such as methyl esterification and acylation processes. Specific reaction conditions, including temperature, pressure, and reaction time, are optimized to enhance yield and purity.
  3. Purification: After synthesis, purification techniques such as liquid chromatography are employed to isolate BIBF 1202 from by-products and impurities.

The entire process is closely monitored with in-process controls to ensure consistency and quality of the final product .

Molecular Structure Analysis

BIBF 1202 has a complex molecular structure characterized by:

  • Chemical Formula: C_21H_24N_4O_4S
  • Molecular Weight: Approximately 539.62 g/mol
  • Structural Features: The compound contains an indole ring system and various functional groups that facilitate its activity at the ATP-binding sites of target kinases.

The molecular structure has been elucidated through X-ray crystallography, revealing its binding orientation within the kinase domains of target receptors .

Chemical Reactions Analysis

BIBF 1202 undergoes several important chemical reactions:

  1. Metabolism: In vivo studies indicate that BIBF 1202 is primarily metabolized through ester cleavage to form active metabolites. The major metabolic pathway involves hydrolysis by esterases.
  2. Glucuronidation: BIBF 1202 can also be glucuronidated by UDP-glucuronosyltransferases in the liver, leading to the formation of BIBF 1202 glucuronide, which has reduced pharmacological activity .
  3. Receptor Interaction: The compound exhibits competitive inhibition at the ATP-binding sites of various kinases, which is crucial for its therapeutic effects.
Mechanism of Action

The mechanism of action of BIBF 1202 involves:

  • Inhibition of Kinase Activity: BIBF 1202 competes with ATP for binding to the kinase domains of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. This inhibition disrupts downstream signaling pathways that promote angiogenesis and fibrosis .
  • Pharmacodynamics: In vitro studies demonstrate that BIBF 1202 effectively reduces cell proliferation and migration in endothelial cells, contributing to its anti-angiogenic properties .
Physical and Chemical Properties Analysis

BIBF 1202 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data have been established during characterization studies.

These properties are crucial for formulating the drug for clinical applications .

Applications

BIBF 1202 has significant scientific applications:

  1. Therapeutic Use: It is primarily used in treating idiopathic pulmonary fibrosis and various cancers due to its ability to inhibit angiogenesis.
  2. Research Tool: BIBF 1202 serves as a valuable tool in research settings to study angiogenesis and fibrosis mechanisms.
  3. Combination Therapy: Ongoing studies are exploring its efficacy in combination with other therapeutic agents to enhance treatment outcomes in cancer patients.

Properties

CAS Number

894783-71-2

Product Name

BIBF 1202

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid

Molecular Formula

C30H31N5O4

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)

InChI Key

SDJMWYVJAVLZEG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

BIBF-1202; BIBF 1202; BIBF1202.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)O)NC3=O)/C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.